molecular formula C18H18Cl2N2O4S B4230954 N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4230954
M. Wt: 429.3 g/mol
InChI Key: YGSIXNSCOHUNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the glycine receptor agonist family, and it has been shown to have a variety of interesting biochemical and physiological effects.

Scientific Research Applications

N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide has been studied for a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a potent agonist effect on the glycine receptor, which is an important neurotransmitter receptor in the central nervous system. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, schizophrenia, and chronic pain.

Mechanism of Action

The mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide is related to its agonist effect on the glycine receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of neurotransmission in the central nervous system. When this compound binds to the glycine receptor, it causes an influx of chloride ions into the cell, which leads to hyperpolarization and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its agonist effect on the glycine receptor. This compound has been shown to have a potent inhibitory effect on neurotransmitter release in the central nervous system. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, schizophrenia, and chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for the glycine receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the study of N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more potent and selective agonists for the glycine receptor. Another area of research is the investigation of the role of this receptor in various neurological disorders, and the potential use of glycine receptor agonists as therapeutic agents. Additionally, the use of this compound in combination with other compounds or therapies may lead to new and innovative treatment strategies for neurological disorders.

Properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-[(2,4-dichlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c1-12(23)13-4-3-5-16(8-13)22(27(2,25)26)11-18(24)21-10-14-6-7-15(19)9-17(14)20/h3-9H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSIXNSCOHUNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3-acetylphenyl)-N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.